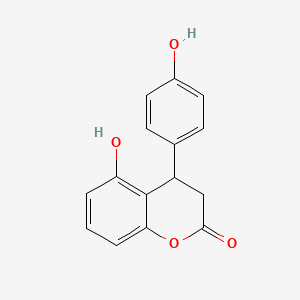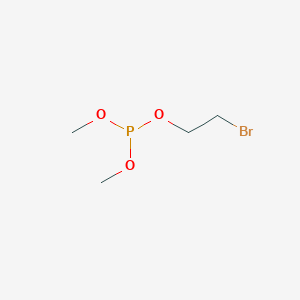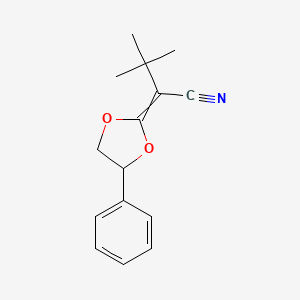![molecular formula C15H22N2O4 B14210750 Benzoic acid, 4-[2-[1-acetyl-2-(3-hydroxybutyl)hydrazino]ethyl]- CAS No. 841234-41-1](/img/structure/B14210750.png)
Benzoic acid, 4-[2-[1-acetyl-2-(3-hydroxybutyl)hydrazino]ethyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid, 4-[2-[1-acetyl-2-(3-hydroxybutyl)hydrazino]ethyl]- is a complex organic compound characterized by its aromatic ring and various functional groups. This compound contains a total of 43 bonds, including multiple double bonds, aromatic bonds, and hydroxyl groups . It is a derivative of benzoic acid, which is widely known for its applications in food preservation and pharmaceuticals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid, 4-[2-[1-acetyl-2-(3-hydroxybutyl)hydrazino]ethyl]- involves multiple steps, starting with the preparation of the benzoic acid derivative. The key steps include:
Formation of the hydrazine derivative: This involves the reaction of benzoic acid with hydrazine under acidic conditions to form the hydrazine derivative.
Acetylation: The hydrazine derivative is then acetylated using acetic anhydride to introduce the acetyl group.
Hydroxybutylation: Finally, the compound is reacted with 3-hydroxybutyl bromide in the presence of a base to introduce the hydroxybutyl group.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Benzoic acid, 4-[2-[1-acetyl-2-(3-hydroxybutyl)hydrazino]ethyl]- can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as sulfuric acid (H₂SO₄) or iron(III) chloride (FeCl₃).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Introduction of nitro, halogen, or other substituents on the aromatic ring.
Applications De Recherche Scientifique
Benzoic acid, 4-[2-[1-acetyl-2-(3-hydroxybutyl)hydrazino]ethyl]- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as an intermediate in the production of various chemicals.
Mécanisme D'action
The mechanism of action of Benzoic acid, 4-[2-[1-acetyl-2-(3-hydroxybutyl)hydrazino]ethyl]- involves its interaction with specific molecular targets and pathways. The compound’s hydrazine and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes and receptors. This can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzoic acid: A simpler compound with similar aromatic properties but lacking the additional functional groups.
Salicylic acid: Contains a hydroxyl group ortho to the carboxyl group, used in skincare products.
Acetohydroxamic acid: Contains a hydroxamic acid group, used as a urease inhibitor.
Uniqueness
Benzoic acid, 4-[2-[1-acetyl-2-(3-hydroxybutyl)hydrazino]ethyl]- is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both hydrazine and hydroxyl groups allows for diverse interactions and applications in various fields.
Propriétés
Numéro CAS |
841234-41-1 |
|---|---|
Formule moléculaire |
C15H22N2O4 |
Poids moléculaire |
294.35 g/mol |
Nom IUPAC |
4-[2-[acetyl-(3-hydroxybutylamino)amino]ethyl]benzoic acid |
InChI |
InChI=1S/C15H22N2O4/c1-11(18)7-9-16-17(12(2)19)10-8-13-3-5-14(6-4-13)15(20)21/h3-6,11,16,18H,7-10H2,1-2H3,(H,20,21) |
Clé InChI |
DGUKZVPTCGXTOY-UHFFFAOYSA-N |
SMILES canonique |
CC(CCNN(CCC1=CC=C(C=C1)C(=O)O)C(=O)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-[(2-{[2-(Cyanomethyl)phenyl]ethynyl}phenyl)ethynyl]benzonitrile](/img/structure/B14210696.png)






![4-[(2-Methoxyethyl)(methyl)amino]-3-(trifluoromethyl)benzonitrile](/img/structure/B14210737.png)
![6-{5-[2-(4-Nitrophenyl)ethenyl]-1,2-dihydro-3H-pyrazol-3-ylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14210746.png)
![2-{[(9-Ethyl-9H-fluoren-9-YL)oxy]methyl}oxirane](/img/structure/B14210749.png)
